molecular formula C21H23N3O2S B2983795 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897455-29-7

2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2983795
CAS No.: 897455-29-7
M. Wt: 381.49
InChI Key: KCKLZZSUYJHQIA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, an imidazole ring, and a thioether linkage

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-3-7-17(8-4-15)19-14-23-21(24-19)27-12-11-22-20(25)13-16-5-9-18(26-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKLZZSUYJHQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives using hydrogenation catalysts.

    Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazoline-2-yl)thio)ethyl)acetamide.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is a common pharmacophore in many bioactive molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The methoxyphenyl and imidazole moieties are often found in compounds with anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or other key residues in the enzyme’s active site, while the methoxyphenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the methoxyphenyl and p-tolyl groups in 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as increased binding affinity or selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic compound featuring a complex structure that includes an imidazole ring and various substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Imidazole Ring : Starting materials are reacted to create the imidazole core.
  • Introduction of Substituents : The methoxyphenyl and p-tolyl groups are introduced through specific organic reactions.
  • Thioether Linkage Formation : A nucleophilic substitution reaction establishes the thioether linkage.
  • Amidation : Finally, the acetamide group is added via amidation reactions.

Optimization of these synthetic routes is crucial for enhancing yield and purity, often involving controlled conditions and purification techniques like chromatography.

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies on related thioether compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, related compounds have shown IC50 values indicating effective inhibition of tumor growth, with mechanisms involving topoisomerase inhibition and disruption of cellular processes .

CompoundCell LineIC50 (µM)Mechanism
2aA5490.54Topo II Inhibition
2bLNCaP0.47Topo II Inhibition
ReferenceEtoposide0.70Topo II Inhibition

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzymes involved in disease pathways, such as β-secretase (BACE-1), which is critical in Alzheimer’s disease research. Docking studies have predicted favorable interactions with BACE-1, highlighting its potential as a lead compound for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions or interact with active sites on enzymes, modulating their activity.
  • Stability from Thioether Linkage : This linkage enhances the stability of the compound and facilitates interactions with biological targets.
  • Substituent Influence : The methoxy and p-tolyl groups may enhance binding affinity and specificity towards biological targets .

Case Studies

A recent study synthesized a series of imidazole derivatives similar to this compound and evaluated their biological activities. Notably, one derivative exhibited an IC50 value of 4.6 µM against BACE-1 with favorable blood-brain barrier permeability, indicating its potential for treating neurodegenerative diseases .

In another study focusing on anticancer properties, compounds were tested against various cancer cell lines, revealing significant anti-proliferative effects linked to their mechanism as topoisomerase inhibitors .

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